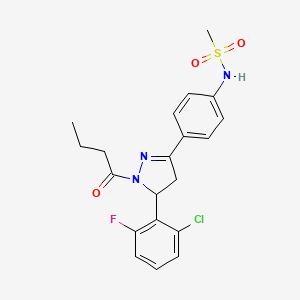
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure
The compound , N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, features several key structural components:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and analgesic properties.
- Chlorophenyl and Fluorophenyl Groups : These substituents can enhance the lipophilicity and bioactivity of the compound.
- Methanesulfonamide moiety : Often associated with antibacterial and antiviral activities.
Biological Activities
Based on the presence of these functional groups, similar compounds have been studied for a variety of biological activities:
- Anticancer Activity : Compounds containing pyrazole rings have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial properties. Compounds with this moiety are often effective against a range of bacterial infections.
Case Studies
While specific case studies on the exact compound may not be available, research on related pyrazole and sulfonamide derivatives provides insight into potential biological activities:
- Study on Pyrazole Derivatives : Research has demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against human breast cancer cells (MCF-7), suggesting potential as anticancer agents.
- Anti-inflammatory Research : A study highlighted that compounds with a pyrazole core showed inhibition of COX-2 activity, indicating their potential use in treating inflammatory diseases.
Research Findings
Research findings regarding similar compounds indicate:
- Structure-Activity Relationship (SAR) : Modifications in the phenyl groups significantly affect biological activity. For instance, introducing halogen atoms can enhance potency and selectivity.
- Pharmacokinetics : Studies suggest that compounds with higher lipophilicity tend to have better absorption and distribution profiles, impacting their efficacy in vivo.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClF2N5O2S |
| Molecular Weight | 491.99 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 3.5 |
| Anticipated Bioavailability | Moderate |
Properties
IUPAC Name |
N-[4-[2-butanoyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-3-5-19(26)25-18(20-15(21)6-4-7-16(20)22)12-17(23-25)13-8-10-14(11-9-13)24-29(2,27)28/h4,6-11,18,24H,3,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFYHZNOZXXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














